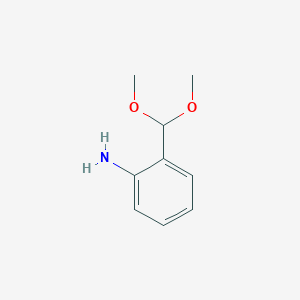

2-(Dimethoxymethyl)aniline

Description

Historical Context of Substituted Aniline (B41778) Derivatives in Chemical Synthesis

Aniline, the simplest aromatic amine, and its derivatives have been central to the development of organic chemistry since the 19th century. wikipedia.org Initially recognized for their role in the burgeoning dye industry, anilines quickly proved to be indispensable starting materials for a vast range of chemical products. wikipedia.orgresearchgate.net The amino group of aniline powerfully activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. wikipedia.org This inherent reactivity has been exploited for the synthesis of a multitude of substituted anilines, which are key intermediates in the production of pharmaceuticals, polymers, and agrochemicals. researchgate.net

Over the years, chemists have developed sophisticated methods to control the reactivity of the aniline core and to introduce a wide variety of functional groups at specific positions. researchgate.netacs.orgtohoku.ac.jp The ability to introduce substituents with predictable regioselectivity has been a cornerstone of synthetic strategy, enabling the construction of complex molecular architectures. acs.orgtohoku.ac.jp The development of transition metal-catalyzed cross-coupling reactions, for instance, has revolutionized the synthesis of highly functionalized aniline derivatives. researchgate.net

Significance of Aromatic Amines Bearing Acetal (B89532) Functionalities in Synthetic Methodology

The introduction of an acetal group onto an aromatic amine, as seen in 2-(dimethoxymethyl)aniline, represents a strategic fusion of two important functional groups. Acetals are well-established protecting groups for aldehydes and ketones, valued for their stability under a variety of reaction conditions and their susceptibility to cleavage under acidic conditions. acs.org The presence of an acetal functionality on an aromatic amine provides a latent carbonyl group that can be unmasked at a desired stage of a synthetic sequence.

This "masked" aldehyde functionality is particularly useful in multicomponent reactions and tandem cyclization strategies. beilstein-journals.orgresearchgate.net It allows for the participation of the amino group in one set of transformations, while the aldehyde equivalent remains dormant. Subsequent deprotection of the acetal reveals the aldehyde, which can then undergo further reactions, such as intramolecular cyclizations, to construct complex heterocyclic systems. mdpi.comnih.gov Aromatic amines containing acetals are therefore highly valued for their ability to facilitate the efficient and atom-economical construction of diverse molecular scaffolds. researchgate.net

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is primarily focused on its application as a key building block in the synthesis of heterocyclic compounds. msu.edunih.govmdpi.com These nitrogen-containing ring systems are of immense importance in medicinal chemistry and materials science.

One major area of investigation is the use of this compound in intramolecular cyclization reactions. mdpi.comnih.gov Following a reaction involving the aniline nitrogen, the dimethoxymethyl group can be hydrolyzed to the corresponding aldehyde, which then participates in a ring-closing reaction. This strategy has been employed in the synthesis of various indole (B1671886) derivatives. For instance, palladium-catalyzed oxidative carbonylation of 2-alkynylanilines in the presence of trimethyl orthoformate leads to the formation of N-(dimethoxymethyl)-2-alkynylaniline derivatives, which can then be cyclized to indole-3-carboxylic esters. mdpi.comlookchem.commdpi.com

Another significant research avenue is the utilization of this compound in multicomponent reactions to generate complex molecular architectures in a single step. Its bifunctional nature allows it to react with multiple reagents in a controlled manner, leading to the rapid assembly of diverse heterocyclic frameworks. For example, it has been used in the synthesis of substituted indeno[1,2-b]quinolines through gold-catalyzed annulation reactions. researchgate.net

Furthermore, derivatives of this compound are being explored for their potential biological activities and as intermediates in the synthesis of pharmaceutically relevant compounds. smolecule.comsmolecule.com The ability to introduce various substituents onto the aniline ring, in combination with the versatile reactivity of the dimethoxymethyl group, makes this class of compounds a rich source for the discovery of new bioactive molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(C1=CC=CC=C1N)OC |

| InChI | InChI=1S/C9H13NO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,10H2,1-2H3 |

| InChI Key | YOSXXJYOJXPVFT-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethoxymethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSXXJYOJXPVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Dimethoxymethyl Aniline and Its Structural Analogs

Direct Synthesis Approaches to 2-(Dimethoxymethyl)aniline

Direct synthesis of this compound is complex; however, key strategies involve either building the aniline (B41778) core with the dimethoxymethyl group already present or reducing a pre-functionalized nitro-aromatic compound.

Directly introducing a dimethoxymethyl group onto an unprotected aniline core is challenging due to the high reactivity of the aniline ring, which can lead to multiple side products and polymerization. beilstein-journals.org Classical formylation methods followed by acetalization are often complicated by the directing effects and sensitivity of the amino group. beilstein-journals.org Consequently, a more common and controlled approach involves starting with a precursor where the future amino group is present in a less reactive form, such as a nitro group.

A prevalent and effective route to this compound involves a two-step process starting from 2-nitrobenzaldehyde (B1664092). nih.govarkat-usa.org

Acetal (B89532) Formation : The first step is the protection of the aldehyde functional group in 2-nitrobenzaldehyde as a dimethyl acetal. This is typically achieved by reacting 2-nitrobenzaldehyde with methanol (B129727) in the presence of an acid catalyst. researchgate.net While mineral acids like HCl can be used, issues with long reaction times and low selectivity have been reported. The use of heterogeneous acid catalysts, such as the ion-exchange resin Amberlite IR, can improve reaction times and selectivity.

Nitro Group Reduction : With the aldehyde group protected, the nitro group of the resulting 2-nitrobenzaldehyde dimethyl acetal is reduced to a primary amine. This transformation can be accomplished using various reducing agents. A common method is catalytic hydrogenation, employing catalysts like Palladium on carbon (Pd/C) with hydrogen gas. arkat-usa.org An alternative is chemical reduction using metals in acidic media, such as iron powder in acetic acid (Fe/AcOH), which is effective for reducing nitroaromatics in the presence of other functional groups. nih.gov Some procedures accomplish the reductive amination of the aldehyde and the reduction of the nitro group in a single, one-pot reaction. arkat-usa.org

Table 1: Comparison of Reduction Methods for Nitroarenes

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Commonly used for nitro group reduction; can be performed in a one-pot reaction with reductive amination. | arkat-usa.org |

| Dissolving Metal Reduction | Fe/AcOH | Mild conditions that tolerate a wide range of functional groups; avoids catalytic poisons. | nih.gov |

Strategies for Introducing the Dimethoxymethyl Group onto Aniline Cores

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound often involves starting with an already substituted aniline or benzaldehyde (B42025) precursor, applying similar synthetic logic as for the parent compound.

Halogenated derivatives are valuable intermediates in organic synthesis. The synthesis of 5-(Dimethoxymethyl)-2-fluoroaniline, for example, typically begins with 2-fluoroaniline. smolecule.com The dimethoxymethyl group is then introduced, likely through a formylation reaction followed by acetalization. smolecule.com

General methods for the regioselective halogenation of anilines can also be applied. For instance, direct chlorination and bromination of unprotected anilines can be achieved using copper(II) halides. beilstein-journals.org The use of an ionic liquid as the solvent can promote high yields under mild conditions, offering a regioselective route to para-halogenated anilines. beilstein-journals.org Another approach involves the treatment of N,N-dialkylaniline N-oxides with thionyl chloride or thionyl bromide for ortho-chlorination or para-bromination, respectively, although this requires subsequent modification to yield the primary aniline. nih.gov

The most versatile aldehyde precursor for synthesizing this compound and its derivatives is 2-nitrobenzaldehyde. nih.gov This starting material allows for the establishment of the dimethoxymethyl group, followed by the reduction of the nitro group to form the aniline. arkat-usa.org

Once this compound is formed, it can undergo further functionalization. The amino group can be acylated or used as a nucleophile in various coupling reactions. The aromatic ring itself can be further substituted, with the existing amino and dimethoxymethyl groups directing the position of incoming electrophiles. For example, complex heterocyclic structures like indeno[1,2-b]quinolines have been synthesized through gold-catalyzed annulation reactions starting from 1-[2-(dimethoxymethyl)phenyl]prop-2-yn-1-yl acetate, showcasing the utility of the this compound core in advanced organic synthesis. researchgate.net

Halogenated Derivatives and Their Preparative Routes

Optimization of Reaction Conditions and Catalyst Systems in this compound Preparation

Optimizing reaction conditions is crucial for maximizing yield and purity in the synthesis of this compound. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For the acetalization of 2-nitrobenzaldehyde, moving from traditional mineral acid catalysts (HCl) to heterogeneous acid catalysts like ion-exchange resins has been shown to improve selectivity and significantly shorten reaction times from over 30 hours to just 5 hours.

In the reduction of the nitro group via catalytic hydrogenation, the choice of catalyst (e.g., Pd/C) and solvent is critical. arkat-usa.orgjocpr.com For reductive amination reactions, which share mechanistic similarities, solvents like dioxane or aqueous 2-propanol have been used effectively. arkat-usa.orgjocpr.com

For functionalization steps like halogenation, reaction conditions dictate the outcome. In the copper(II) chloride-mediated chlorination of anilines, parameters such as the stoichiometry of the copper reagent, temperature, and the presence of supplementary gases like oxygen and HCl are critical for achieving high conversion and regioselectivity. beilstein-journals.org The optimization of a related oxidative coupling reaction showed that changing the solvent from benzene (B151609) to acetonitrile (B52724) and reducing the reaction time from 20 hours to 4 hours could be achieved without a significant loss in yield, highlighting the importance of systematic screening of conditions. scielo.br

Table 2: Parameters for Optimization in Key Synthetic Steps

| Synthetic Step | Parameter | Example Conditions/Variations | Impact on Reaction | Reference |

|---|---|---|---|---|

| Acetal Formation | Catalyst | HCl vs. Amberlite IR resin | Improves reaction time and selectivity. | |

| Nitro Reduction | Solvent | Dioxane, DMF, Acetonitrile | Affects catalyst activity and product solubility. | arkat-usa.orgresearchgate.net |

| Halogenation | Temperature | -78 °C vs. Room Temperature | Crucial for controlling yield and side products. | nih.gov |

| Coupling/Annulation | Reaction Time | 4 hours vs. 20 hours | Optimizes yield while minimizing product degradation. | scielo.br |

Chemical Reactivity and Mechanistic Investigations of 2 Dimethoxymethyl Aniline

Reactivity of the Amino Group (Aniline Moiety)

The aniline (B41778) portion of the molecule is characterized by the nucleophilic amino group and the activated aromatic ring, which participate in a variety of characteristic reactions.

Nucleophilic Acylation and Amide Formation

The primary amino group of 2-(Dimethoxymethyl)aniline is a potent nucleophile, readily reacting with carboxylic acid derivatives in nucleophilic acyl substitution reactions to form stable amide bonds. libretexts.orgquora.com This transformation is fundamental in synthetic chemistry, often employed to protect the amino group or to build more complex molecular architectures. openstax.org

The reaction proceeds via the addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of an acylating agent, forming a tetrahedral intermediate. libretexts.org Subsequent collapse of this intermediate and elimination of a leaving group yields the corresponding N-acylated aniline derivative. libretexts.org

Common acylating agents include highly reactive acyl chlorides and acid anhydrides. chemistrysteps.com For direct coupling with less reactive carboxylic acids, activating agents are necessary to prevent a simple acid-base reaction, which would form an unreactive ammonium (B1175870) salt. chemistrysteps.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to facilitate amide bond formation under milder conditions. chemistrysteps.com

Table 1: Representative Nucleophilic Acylation Reactions

| Acylating Agent | Reagent Class | Product Type | General Conditions |

|---|---|---|---|

| Acetyl Chloride | Acyl Halide | N-(2-(dimethoxymethyl)phenyl)acetamide | Typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize HCl by-product. chemistrysteps.comchemistrysteps.com |

| Acetic Anhydride (B1165640) | Acid Anhydride | N-(2-(dimethoxymethyl)phenyl)acetamide | Often requires gentle heating or a catalyst; can be performed with or without a base. openstax.orgchemistrysteps.com |

Condensation Reactions with Carbonyl Compounds: Imine and Schiff Base Generation

This compound undergoes condensation reactions with aldehydes and ketones to generate imines, commonly known as Schiff bases when derived from an aniline. wikipedia.orginternationaljournalcorner.com This reaction involves the formation of a carbon-nitrogen double bond (C=N). numberanalytics.com

The mechanism is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. libretexts.org This addition forms a hemiaminal intermediate, which then undergoes acid-catalyzed dehydration to yield the final imine product. wikipedia.orgoperachem.com The reaction is reversible, and removal of water is often necessary to drive the equilibrium toward the product. operachem.com The pH must be carefully controlled; it is typically greatest around pH 5, as sufficient acid is needed to protonate the hydroxyl group of the hemiaminal to facilitate its departure as water, while ensuring the amine remains sufficiently nucleophilic. libretexts.org

Table 2: Imine Formation with Various Carbonyl Compounds

| Carbonyl Compound | Example | Product Class |

|---|---|---|

| Aromatic Aldehyde | Benzaldehyde (B42025) | N-Benzylidene-2-(dimethoxymethyl)aniline |

| Aliphatic Aldehyde | Acetaldehyde | N-Ethylidene-2-(dimethoxymethyl)aniline |

These condensation reactions are significant in various fields, including coordination chemistry, where Schiff bases act as versatile ligands for metal ions. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution on the Aniline Ring System

The amino group of the aniline moiety is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution reactions. openstax.orgbyjus.com Its electron-donating nature significantly increases the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to the amino group, making the ring highly susceptible to attack by electrophiles. chemistrysteps.combyjus.com

This high reactivity can be a disadvantage, as reactions with strong electrophiles like bromine water can lead to polysubstitution, yielding the 2,4,6-tribrominated product uncontrollably. openstax.org Furthermore, Friedel-Crafts reactions are generally unsuccessful with anilines. openstax.orglibretexts.org The basic amino group acts as a Lewis base and complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired substitution. openstax.org

To overcome these issues, the reactivity of the amino group can be moderated by converting it into an amide (e.g., an acetanilide) through acylation. openstax.org The amido group is still an ortho, para-director but is less strongly activating than the free amino group because the nitrogen's lone pair is delocalized by the adjacent carbonyl group. openstax.org This protection strategy allows for controlled monosubstitution, after which the protecting acetyl group can be removed by hydrolysis to regenerate the free amine. openstax.org

Diazotization and Transformations of Diazonium Salts

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). wikipedia.org The process converts the amino group into a diazonium salt, [Ar-N₂]⁺X⁻. wikipedia.orglibretexts.org

Arenediazonium salts are remarkably versatile synthetic intermediates. wikipedia.orglibretexts.org The diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be replaced by a wide variety of nucleophiles in substitution reactions. libretexts.org

Key transformations include:

The Sandmeyer Reaction: This involves the reaction of the diazonium salt with copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively. wikipedia.org

The Schiemann Reaction: Heating the diazonium tetrafluoroborate (B81430) salt (prepared using HBF₄) results in the formation of a fluoroarene. libretexts.org

Hydroxylation: Gently warming the aqueous solution of the diazonium salt leads to its decomposition and the introduction of a hydroxyl group, forming a phenol.

Reduction (Deamination): Treatment with hypophosphorous acid (H₃PO₂) can replace the diazonium group with a hydrogen atom. libretexts.org

These reactions provide a powerful toolkit for the synthesis of a broad range of substituted aromatic compounds that may not be accessible through direct substitution methods. researchgate.net

Reactivity of the Dimethoxymethyl Group

The dimethoxymethyl group serves as a protected form of an aldehyde, offering a strategic advantage in multi-step syntheses.

Hydrolysis to Aldehyde Functionality and Related Transformations

The dimethoxymethyl group is a dimethyl acetal (B89532) of a formyl group. nih.gov Acetals are stable under neutral and basic conditions but are readily hydrolyzed to the corresponding carbonyl compound under aqueous acidic conditions. The hydrolysis of this compound yields 2-aminobenzaldehyde (B1207257) and two equivalents of methanol (B129727). researchgate.netscbt.com

This transformation is crucial as it "unmasks" the aldehyde functionality, making it available for subsequent reactions such as oxidation, reduction, or further condensation reactions. The ability to perform reactions on the aniline moiety while the aldehyde is protected, and then to liberate the aldehyde under specific conditions, makes this compound a valuable intermediate in the synthesis of heterocyclic compounds like quinolines. researchgate.net

Applications of 2 Dimethoxymethyl Aniline As a Precursor in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The dual functionality of 2-(Dimethoxymethyl)aniline is particularly well-suited for the synthesis of fused nitrogen-containing heterocycles. The aniline (B41778) moiety can participate as a nucleophile or directing group, while the dimethoxymethyl group can be unmasked under acidic or catalytic conditions to reveal an aldehyde, which can then undergo intramolecular cyclization or condensation reactions.

Indole (B1671886) and isoquinoline (B145761) frameworks are privileged structures in a vast number of natural products and pharmaceutical agents. osti.govthieme-connect.decaltech.edu Aniline derivatives are classical starting materials for building these scaffolds through various cyclization strategies. caltech.eduorgsyn.org

Recent advancements in gold catalysis have opened new avenues for the synthesis of complex polycyclic aromatic systems. A notable application involves the gold-catalyzed annulation of anilines with 1-[2-(dimethoxymethyl)phenyl]prop-2-yn-1-yl acetates. citedrive.comresearchgate.net This reaction provides a direct route to substituted indeno[1,2-b]quinoline derivatives. citedrive.comresearchgate.net In this process, the aniline acts as a nucleophile, attacking a gold-activated intermediate, which ultimately leads to the formation of the fused quinoline (B57606) ring system. researchgate.net The reaction mechanism for the formation of indeno[1,2-b]quinoline derivatives involves two key steps: a reversible formation of a double amine addition product and a subsequent arylation reaction of an intermediate species. researchgate.net

Table 1: Gold-Catalyzed Synthesis of Indeno[1,2-b]quinoline Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref |

|---|---|---|---|---|

| 1-[2-(Dimethoxymethyl)phenyl]prop-2-yn-1-yl acetate | Aniline | Gold(I) catalyst | Substituted indeno[1,2-b]quinoline | vulcanchem.com |

This table illustrates the key components in the gold-catalyzed synthesis of indeno[1,2-b]quinolines, a class of compounds containing a fused isoquinoline-like system within a larger framework.

The synthesis of highly substituted indoles and other benzannulated systems can be achieved through tandem benzannulation-cyclization strategies. mit.edumit.edu These methods often involve the reaction of ketenes with various partners to construct a substituted phenol, which then undergoes cyclization to form the indole ring. mit.edu While not always directly employing this compound, these strategies highlight the importance of aniline derivatives with ortho substituents capable of participating in cyclization. The dimethoxymethyl group in this compound serves as a synthetic equivalent of a formyl group, which is a key component in classical indole syntheses like the Fischer indole synthesis, albeit through a different mechanistic pathway involving hydrazones. mit.edu

Similarly, the construction of the isoquinoline nucleus often begins with 2-phenylethylamine precursors, which undergo cyclization via electrophilic aromatic substitution pathways like the Bischler-Napieralski or Pictet-Gams syntheses. caltech.eduquimicaorganica.org Aniline derivatives with appropriate ortho-substituents can be adapted for such cyclizations. For instance, the Kraus indole synthesis has been utilized with 2-(bis(methylthio)methyl)aniline, a close analog of this compound, to generate 2,3-disubstituted indoles and further to synthesize indolo[2,1-a]isoquinolines. osti.gov This demonstrates the potential of an ortho-masked aldehyde on an aniline to serve as a linchpin in forming complex heterocyclic systems.

Table 2: Cyclization Strategies for Indole and Isoquinoline Synthesis

| Synthetic Method | Precursor Type | Key Transformation | Resulting Scaffold | Ref |

|---|---|---|---|---|

| Kraus Indole Synthesis | 2-(Bis(methylthio)methyl)aniline & 2-alkynyl benzaldehydes | Tandem cyclization | Indolo[2,1-a]isoquinolines | osti.gov |

| Fischer Indole Synthesis | Arylhydrazones (derived from anilines) | Acid-promoted cyclization | Substituted indoles | mit.edu |

This table summarizes various cyclization strategies where aniline derivatives are fundamental precursors for indole and isoquinoline ring systems.

Quinolines are a cornerstone of heterocyclic chemistry with wide-ranging applications. pharmaguideline.com Many classical methods for quinoline synthesis, such as the Combes, Pfitzinger, and Skraup syntheses, rely on the reaction of anilines with dicarbonyl compounds or their equivalents. pharmaguideline.comiipseries.org The presence of the dimethoxymethyl group in this compound makes it an ideal substrate for reactions like the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. pharmaguideline.com

As mentioned previously, a significant application of a this compound derivative is in the gold-catalyzed synthesis of indeno[1,2-b]quinolines. researchgate.netacs.org This modern synthetic method provides access to complex, fused quinoline structures that would be difficult to obtain through classical means. researchgate.net Furthermore, multicomponent reactions involving anilines have been developed for the synthesis of quinoline derivatives, such as the reaction between anilines, benzaldehyde (B42025), and dimethylacetylene dicarboxylate (DMAD) to yield trihydroquinoline structures. ijpsr.com

The versatility of aniline precursors extends beyond the synthesis of indoles, isoquinolines, and quinolines. For example, in the gold-catalyzed annulation reactions of 1-[2-(dimethoxymethyl)phenyl]prop-2-yn-1-yl acetates, when α-diazo esters are used instead of anilines, the reaction yields substituted naphthoates. citedrive.comresearchgate.net While naphthoates are carbocyclic, this highlights the diverse reactivity of the starting material derived from a 2-(dimethoxymethyl)phenyl structure. The ability to switch between different reaction partners to generate distinct molecular frameworks is a testament to the utility of this precursor class in advanced synthesis.

Gold-Catalyzed Annulation Reactions

Quinoline Derivatives and Related Heterocycles

Utilization in Multicomponent Reactions for Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. organic-chemistry.orgacsgcipr.org This approach is highly atom-economical and ideal for generating libraries of structurally diverse compounds for drug discovery. acsgcipr.orgnih.gov

Aniline derivatives are frequently employed as one of the key components in MCRs. nih.gov The amino group provides the necessary nucleophilicity to initiate a cascade of bond-forming events. In the context of this compound, its structure is primed for participation in MCRs that lead to heterocyclic scaffolds. For example, a three-component reaction of an aniline, an aldehyde, and an activated alkyne is a common strategy for synthesizing substituted quinolines. ijpsr.com

A palladium-catalyzed reaction involving 2-alkynylanilines demonstrates a process where the aniline's amino group is transformed in situ into an N-(dimethoxymethyl) group when trimethyl orthoformate is used as the solvent. mdpi.com This intermediate then proceeds to form 1-(dimethoxymethyl)indole-3-carboxylic esters, showcasing a multicomponent-like pathway where the aniline precursor is modified and cyclized in one pot. mdpi.com Such strategies underscore the potential of this compound and its derivatives to generate molecular complexity and diversity efficiently.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indole |

| Isoquinoline |

| 1-[2-(Dimethoxymethyl)phenyl]prop-2-yn-1-yl acetate |

| Indeno[1,2-b]quinoline |

| 2-(Bis(methylthio)methyl)aniline |

| Indolo[2,1-a]isoquinoline |

| Quinoline |

| Naphthoate |

| 2-Alkynyl benzaldehyde |

| Phenethylamine |

| Dihydroisoquinoline |

| Dimethylacetylene dicarboxylate (DMAD) |

| Trihydroquinoline |

| α-Diazo ester |

| Trimethyl orthoformate |

| N-(Dimethoxymethyl)-2-alkynylaniline |

| 1-(Dimethoxymethyl)indole-3-carboxylic ester |

Contribution to the Construction of Complex Organic Architectures

This compound serves as a versatile precursor in advanced organic synthesis, particularly in the construction of complex polycyclic and heterocyclic frameworks. Its utility stems from the presence of both a nucleophilic amino group and a masked aldehyde functionality in the form of a dimethoxymethyl group. This arrangement allows for sequential and controlled reactions to build intricate molecular structures.

A notable application of a derivative of this compound is in gold-catalyzed annulation reactions to synthesize substituted naphthoates and indeno[1,2-b]quinolines. researchgate.net In this research, 1-[2-(dimethoxymethyl)phenyl]prop-2-yn-1-yl acetates, derived from this compound, are reacted with α-diazo esters or anilines. These reactions proceed through common intermediates, identified as 1-methoxy-2-carbonyl-1H-indenes. researchgate.net

The formation of substituted naphthoates occurs when the gold-bound intermediate is attacked by an α-diazo ester via an SN2 pathway, leading to an allylic methoxy (B1213986) substitution. researchgate.net Alternatively, when reacted with anilines, the process involves a reversible formation between the intermediate and a double amine addition product, followed by an arylation reaction to yield indeno[1,2-b]quinoline derivatives. researchgate.net A key species, N-(phenyl((2E)-1-(phenylimino)-1,3-dihydro-2H-inden-2-ylidene)methyl)aniline, has been shown to convert to the indeno[1,2-b]quinoline scaffold in the presence of a gold catalyst. researchgate.net

The strategic placement of the dimethoxymethyl group ortho to the position of further functionalization in the aniline ring is crucial for these complex cyclization cascades. This highlights the role of this compound derivatives as key building blocks in generating molecular complexity.

Table 1: Gold-Catalyzed Annulation Reactions

| Starting Material | Reagent | Catalyst | Product | Ref |

|---|---|---|---|---|

| 1-[2-(Dimethoxymethyl)phenyl]prop-2-yn-1-yl acetate | α-Diazo ester | Gold | Substituted naphthoate | researchgate.net |

| 1-[2-(Dimethoxymethyl)phenyl]prop-2-yn-1-yl acetate | Aniline | Gold | Indeno[1,2-b]quinoline | researchgate.net |

Derivatization Strategies and Advanced Analytical Characterization Methodologies for 2 Dimethoxymethyl Aniline Research

Derivatization for Enhanced Chromatographic Separation and Detection

Chromatographic analysis of primary aromatic amines like 2-(Dimethoxymethyl)aniline can be challenging due to their potential for low volatility, high polarity, or lack of a strong chromophore for UV detection. Derivatization is a chemical modification technique used to convert the analyte into a product with improved chromatographic behavior and detectability. This is particularly useful in pre-column techniques for methods like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

Pre-column derivatization involves reacting the analyte with a specific reagent before its introduction into the chromatographic system. tandfonline.com This strategy aims to produce a stable derivative with enhanced detection characteristics, such as fluorescence or strong UV absorbance. For primary aromatic amines, a variety of reagents are employed to target the reactive amine group.

Several classes of reagents are effective for the derivatization of anilines and would be applicable to this compound. These include:

Fluorescent Labeling Reagents : These reagents introduce a fluorophore into the analyte molecule, enabling highly sensitive fluorescence detection. Examples include 2-(9-Carbazole)-ethyl-chloroformate (CEOC) and coumarin-based sulfonyl chlorides. researchgate.nettandfonline.com CEOC reacts with aromatic amines to form stable derivatives with excitation and emission wavelengths suitable for fluorescence detectors. researchgate.net

UV-Visible Labeling Reagents : For analytes lacking a strong chromophore, reagents can be used to attach a moiety that absorbs strongly in the UV-Visible range. 1,2-Naphthoquinone-4-sulfonate (NQS) is one such reagent that reacts with aniline (B41778) traces to form a derivative separable by HPLC and detectable with a UV-Vis detector. nih.gov

Carboxylic Acid-based Reagents : Reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) and 2-(9-acridone)-acetic acid (AAA) react with aromatic amines in the presence of a dehydrating catalyst to form stable, fluorescent derivatives. nih.gov The reaction conditions, including catalyst, temperature, and solvent, are optimized to ensure a complete reaction. nih.gov

The selection of a derivatization reagent depends on the analytical matrix, the required sensitivity, and the available detection systems.

| Reagent Class | Specific Reagent Example | Reaction Principle | Detection Method | Reference |

| Fluorescent Labels | 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | Forms stable derivatives via reaction with the amine group. | Fluorescence (Ex: 293 nm, Em: 360 nm) | researchgate.net |

| Coumarin (B35378) 6-SO2Cl | Reacts with the amine to form sulfonamides. | Fluorescence (Ex: 470 nm, Em: 520 nm) | tandfonline.com | |

| UV-Visible Labels | 1,2-Naphthoquinone-4-sulfonate (NQS) | Forms a UV-absorbing derivative. | UV-Visible Spectroscopy | nih.gov |

| Carboxylic Acid Reagents | PPIA and AAA | Condensation reaction with the amine group using a catalyst (EDC). | Fluorescence (PPIA Em: 380 nm, AAA Em: 440 nm) | nih.gov |

Improving analytical sensitivity and specificity is a primary goal of method development. For this compound, this involves optimizing both the derivatization reaction and the subsequent chromatographic separation.

Optimization of Derivatization: Key parameters for the derivatization reaction, such as pH, reaction time, temperature, and reagent concentration, must be carefully optimized to maximize the yield of the derivative and minimize by-products. tandfonline.com For instance, the derivatization of anilines with coumarin 6-SO2Cl is typically performed under mild conditions (ambient temperature, pH 9.0) for about 30 minutes. tandfonline.com For reagents like DMQC-OSu, reactions are often conducted at a slightly elevated temperature (e.g., 50 °C) in a buffered solution (pH 7.5) to ensure efficient conversion.

Enhancement of Chromatographic Performance: The use of modern HPLC columns, such as those with smaller particle sizes or core-shell technology, can significantly improve separation efficiency, leading to sharper peaks and better resolution from matrix components. Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides a higher degree of specificity and sensitivity. nih.gov Derivatization can improve ionization efficiency in the mass spectrometer and generate specific fragment ions upon collision-induced dissociation (CID), which is invaluable for selective and sensitive quantification. nih.govnih.gov For example, PPIA-labeled aromatic amines produce a prominent protonated molecular ion [M+H]+ and specific fragment ions (m/z 335 and 295), allowing for unambiguous identification and low detection limits in the nanomolar range. nih.gov

Pre-column Derivatization Techniques with Specific Reagents

Spectroscopic and Spectrometric Characterization Methodologies

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For this compound, both ¹H and ¹³C NMR would provide detailed information about its molecular framework.

¹H NMR : The spectrum would show distinct signals for the different types of protons. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet in the range of δ 6.7-7.5 ppm. The single proton of the acetal (B89532) group (CH(OCH₃)₂) would likely appear as a singlet around δ 5.4-5.6 ppm. The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would produce a sharp singlet around δ 3.3-3.4 ppm. The two protons of the primary amine group (-NH₂) would give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR : The spectrum would reveal signals for all nine carbon atoms. The aromatic carbons would resonate in the δ 115-150 ppm region. The acetal carbon (CH(OCH₃)₂) would be found further downfield, typically around δ 100-105 ppm. The methoxy carbons (-OCH₃) would appear at approximately δ 50-55 ppm.

Two-dimensional NMR techniques, such as COSY and HSQC, would be used to confirm the connectivity between protons and carbons for a complete and unambiguous structural assignment.

| Structural Unit | Predicted ¹H NMR Chemical Shift (δ ppm) | Predicted ¹³C NMR Chemical Shift (δ ppm) |

| Aromatic Protons (Ar-H) | 6.7 - 7.5 (multiplet) | 115 - 150 |

| Amine Protons (-NH₂) | Variable (broad singlet) | - |

| Acetal Proton (-CH(OCH₃)₂) | 5.4 - 5.6 (singlet) | 100 - 105 |

| Methoxy Protons (-OCH₃) | 3.3 - 3.4 (singlet) | 50 - 55 |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₁₃NO₂), the exact molecular weight is 167.0946 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 167. The fragmentation pattern provides valuable structural information. Based on the analysis of the isomeric compound 3-(dimethoxymethyl)aniline (B1296841), a major fragmentation pathway involves the loss of a methoxy radical (•OCH₃) to form a stable ion at m/z 136. nih.gov Another likely fragmentation is the loss of a methoxymethyl group. Analysis using soft ionization techniques like electrospray ionization (ESI) would likely show a strong protonated molecular ion [M+H]⁺ at m/z 168.

| Ion | m/z (Mass-to-Charge Ratio) | Description | Reference |

| [M]⁺ | 167 | Molecular Ion | nih.gov |

| [M-OCH₃]⁺ | 136 | Loss of a methoxy radical | nih.gov |

| [M+H]⁺ | 168 | Protonated Molecular Ion (in ESI-MS) | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

N-H Stretching : As a primary aromatic amine, it would show two distinct bands in the region of 3350-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.com

C-H Stretching : Signals for aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups would be observed just below 3000 cm⁻¹.

C=C Stretching : Aromatic ring C=C stretching vibrations would result in several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching : Strong absorption bands corresponding to the C-O stretching of the acetal group would be prominent in the 1000-1200 cm⁻¹ range.

N-H Bending : The N-H bending (scissoring) vibration typically appears around 1600 cm⁻¹.

Analysis of an FTIR spectrum for the closely related 3-(dimethoxymethyl)aniline supports these expected vibrational modes. nih.gov

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3350 - 3500 | wpmucdn.com |

| Primary Amine (-NH₂) | N-H Bend | ~1600 | wpmucdn.com |

| Aromatic Ring | C-H Stretch | >3000 | wpmucdn.com |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | wpmucdn.com |

| Acetal (C-O-C) | C-O Stretch | 1000 - 1200 | nih.gov |

| Alkyl (-CH₃) | C-H Stretch | <3000 | wpmucdn.com |

Computational and Theoretical Investigations of 2 Dimethoxymethyl Aniline and Its Derivatives

Quantum Chemical Studies on Reaction Mechanisms and Transition State Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the complex mechanisms of reactions involving 2-(dimethoxymethyl)aniline and its derivatives. These studies allow for the detailed exploration of reaction pathways, the characterization of intermediates, and the identification of transition state structures, which are critical for understanding reaction kinetics and selectivity.

A significant area of investigation is the synthesis of indoles, a key structural motif in many natural products and pharmaceuticals. The Fischer indole (B1671886) synthesis, a classic method, involves the acid-catalyzed cyclization of arylhydrazones. bhu.ac.in Computational studies on analogous systems investigate the activation energies of different potential mechanistic pathways, such as those proceeding via direct cyclization versus those involving rearrangement through an imine intermediate. nih.gov For instance, studies have suggested that when an excess of an aniline (B41778) derivative is used, the pathway involving an imine intermediate is often preferred. nih.gov

The versatility of this compound as a precursor is highlighted in its transformation into various heterocyclic structures. For example, palladium-catalyzed reactions of 2-alkynylanilines are a modern and efficient route to indoles. mdpi.com Computational modeling can dissect these catalytic cycles, examining intermediates and transition states. In one such transformation, the primary amino group of a 2-alkynylaniline is converted in situ to an N-(dimethoxymethyl) derivative, which then undergoes cyclization to form 1-(dimethoxymethyl)indole-3-carboxylic esters. mdpi.com Quantum chemical studies can model the palladium(II) catalyzed cyclization, the subsequent isonitrile insertion, and the final reductive elimination steps, providing energy profiles for the entire catalytic process. mdpi.com

Furthermore, theoretical calculations have been employed to understand rearrangements like the Bamberger rearrangement of N-phenylhydroxylamines. DFT calculations on model systems have challenged previously held mechanisms by demonstrating that the proposed nitrenium ion intermediate is likely unstable in the aqueous environment. nih.gov Instead, a new mechanism involving an aniline dication-like transition state was proposed, with a calculated activation energy that closely matches experimental values. nih.gov Such studies showcase the power of computational chemistry to refine and even redefine our understanding of classic organic reactions, providing a framework for predicting the behavior of substituted anilines like this compound in similar transformations. The ability to model different transition states, such as those for substitution versus electron transfer, allows chemists to predict how reaction conditions might influence product distribution. wayne.edu

| Reaction Type | Computational Method | Key Findings from Analogous Systems | Reference |

|---|---|---|---|

| Bischler-Mohlau Indole Synthesis | DFT | Assessed activation energies for pathways involving 3-aryl indoles vs. rearranged 2-aryl indoles via an imine intermediate. | nih.gov |

| Palladium-Catalyzed Indole Synthesis | DFT | Modeled the catalytic cycle involving cyclization, isonitrile insertion, and reductive elimination for 2-alkynylanilines. | mdpi.com |

| Bamberger Rearrangement | DFT | Proposed a new mechanism involving an aniline dication-like transition state, refuting the stable nitrenium ion intermediate hypothesis. | nih.gov |

| Kraus Indole Synthesis | Not specified | Analyzed the role of various leaving groups (sulfides, phosphonium, sulfones) in the six-electron ring closure step to form 2-substituted indoles. | osti.gov |

Electronic Structure and Bonding Analyses to Elucidate Reactivity

The reactivity of an aromatic compound is fundamentally governed by its electronic structure. Computational methods provide detailed analyses of electron distribution, molecular orbitals, and bonding characteristics, which are crucial for understanding and predicting the chemical behavior of this compound.

Analyses of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly insightful. For aniline, the HOMO is primarily characterized by the nitrogen lone pair and the π-system of the benzene (B151609) ring, while the LUMO is a π* antibonding orbital. researchgate.net The energies of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's ability to act as an electron donor or acceptor. mdpi.com The introduction of the ortho-(dimethoxymethyl) group influences these electronic properties. Computational studies on substituted anilines show that electron-donating groups generally raise the HOMO energy, making the compound more susceptible to electrophilic attack, whereas electron-withdrawing groups lower it. ugm.ac.id

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and donor-acceptor interactions. physchemres.org For substituted anilines, NBO calculations quantify the negative natural charge on the amino nitrogen. medjchem.commedjchem.com This charge is correlated with the molecule's basicity and nucleophilicity. Theoretical studies have shown a strong correlation between the calculated charge on the nitrogen atom and experimentally observed properties like pKa values. medjchem.commedjchem.com These methods can precisely quantify how the electronic landscape of the aniline ring is perturbed by the ortho-(dimethoxymethyl) substituent, influencing its reactivity in electrophilic substitution and other reactions. youtube.com

Furthermore, computational studies correlate these electronic parameters with geometric and spectroscopic properties. For example, a decrease in the negative charge on the amino nitrogen in para-substituted anilines is linked to a shortening of the C–NH2 bond and an increase in the rotational barrier around this bond, indicating enhanced π-conjugation. medjchem.commedjchem.com These theoretical observations are often supported by experimental data, such as changes in N-H stretching frequencies in vibrational spectra. nih.gov By applying these well-established theoretical approaches, the reactivity of this compound can be rationalized based on its specific electronic and bonding characteristics.

| Computational Method | Calculated Property | Significance for Reactivity | Reference |

|---|---|---|---|

| DFT, INDO, AM1 | Frontier Molecular Orbitals (HOMO/LUMO) | The HOMO-LUMO gap indicates electronic excitability and chemical reactivity. Orbital energies predict susceptibility to electrophiles/nucleophiles. | researchgate.netmdpi.comcdnsciencepub.com |

| NBO/NPA | Natural Atomic Charges | Quantifies electron distribution; charge on the nitrogen atom correlates with basicity, nucleophilicity, and pKa. | physchemres.orgmedjchem.commedjchem.com |

| DFT (ωB97X-D) | C-N Bond Length & N-H Frequencies | Correlate with the degree of π-conjugation between the amino group and the aromatic ring, influencing the rotational barrier. | ugm.ac.idmedjchem.comnih.gov |

| DFTB+ | Dipole Moment | Relates to the overall polarity of the molecule, which can influence solubility and intermolecular interactions. | mdpi.com |

Conformational Analysis and Energetic Profiles of Isomeric Forms

The three-dimensional shape of a molecule and the energy associated with its different spatial arrangements (conformations) are critical to its reactivity and interactions. scribd.com Conformational analysis of this compound and its derivatives involves studying the rotation around single bonds, particularly the C-N bond and the bonds within the dimethoxymethyl group. libretexts.org

A key parameter in the conformational analysis of anilines is the rotational barrier around the C(aryl)-NH2 bond. benthamdirect.com This barrier is a measure of the energy required to twist the amino group out of planarity with the benzene ring, thereby disrupting π-conjugation. researchgate.net Computational studies, typically using DFT methods, have extensively investigated this property for a wide range of substituted anilines. ugm.ac.id These studies demonstrate that electron-withdrawing substituents tend to increase the rotational barrier, while electron-donating groups decrease it. ugm.ac.id This is because electron-withdrawing groups enhance resonance stabilization in the planar state. medjchem.commedjchem.com The ortho-dimethoxymethyl group in this compound introduces both electronic and steric effects that influence this barrier.

Computational methods are used to generate potential energy surfaces by systematically rotating specific dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. libretexts.org For this compound, this analysis would reveal the preferred orientation of the dimethoxymethyl group relative to the amino group and the phenyl ring. For instance, a study on N-methyl-2-methoxymethylanilines investigated the rotational behavior around the N-pyrimidyl bond, demonstrating how such analyses can be applied to complex derivatives. csic.es

The energetic profiles of different isomers can also be computationally determined. This is crucial for understanding the relative stabilities of, for example, ortho-, meta-, and para-isomers of a substituted aniline derivative. DFTB+ calculations on triazole derivatives of aniline showed that meta-isomers consistently had the lowest HOMO energy. mdpi.com Such calculations provide the relative energies (e.g., ΔG or ΔE) of different isomers, which can predict their relative abundance at equilibrium. This information is vital for synthetic chemists aiming to control isomeric outcomes in reactions.

| Parameter/Method | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Rotational Barrier (C-N bond) | Energy required to rotate the amino group, calculated using methods like DFT (ωB97X-D/6-31G**). | Indicates the extent of π-conjugation. Influenced by the electronic and steric effects of the ortho-substituent. | ugm.ac.idmedjchem.combenthamdirect.com |

| Potential Energy Surface Scan | Calculation of energy as a function of one or more dihedral angles. | Identifies stable conformers (energy minima) and transition states for rotation, revealing the preferred 3D structure. | scribd.comlibretexts.org |

| Dihedral (Torsional) Angle | The angle between atoms on adjacent carbons, often visualized with Newman projections. | Defines the specific conformations (e.g., staggered, eclipsed) and is used to map the potential energy surface. | libretexts.org |

| Relative Isomer Energies | Calculation of the total electronic energy of different structural isomers (e.g., ortho vs. meta). | Predicts the thermodynamic stability and relative abundance of different isomers. | mdpi.com |

Predictive Modeling for Novel Synthetic Transformations

A frontier in computational chemistry is the ability to predict the outcomes of unknown or novel chemical reactions, thereby accelerating the discovery of new synthetic methods. csmres.co.uk For a versatile building block like this compound, predictive modeling can guide the exploration of its chemical space, suggesting new transformations and optimizing reaction conditions.

One major approach involves the use of machine learning (ML) and artificial intelligence. nih.gov These models are trained on vast datasets of known chemical reactions from sources like patents and literature. csmres.co.uknih.gov By representing reactants and products using molecular fingerprints or graph-based structures, neural networks can learn the complex patterns that govern chemical reactivity. nih.gov For a given set of reactants, including a derivative of this compound, these models can predict the most likely product(s) from a list of computer-generated candidates. nih.gov Some advanced models can achieve high accuracy, correctly identifying the major product in over 80% of cases in benchmark studies. rsc.org

Another strategy focuses on predicting reaction conditions. Deep learning models, particularly graph neural networks, can be trained to predict quantitative outcomes like reaction yield or stereoselectivity. nih.gov These models take molecular structures as direct inputs and can be adapted to various prediction tasks. nih.gov By incorporating active learning strategies, the amount of experimental data needed to build an accurate model can be significantly reduced. This approach could be used to identify the optimal catalyst, base, solvent, or temperature for a desired transformation of this compound, minimizing the need for extensive experimental screening.

Furthermore, some models aim to understand reaction mechanisms at a fundamental level. A recently developed model, Reactron, integrates electron movement into its predictions, generating arrow-pushing diagrams that describe the mechanistic steps leading to a product. arxiv.org This provides a deeper, more human-like understanding of the reaction. By applying such predictive tools, chemists can perform in silico experiments to screen for novel reactions of this compound, such as new cyclization strategies or cross-coupling partnerships, before committing resources to the laboratory. This predictive power significantly streamlines the process of discovering new molecules and synthetic pathways. researchgate.netnih.gov

| Modeling Approach | Methodology | Application for this compound | Reference |

|---|---|---|---|

| Sequence-to-Sequence Models | Treats reaction prediction as a "translation" from reactant SMILES to product SMILES using an attention-based neural network. | Predicting the major product of a novel reaction without relying on predefined reaction templates. | rsc.org |

| Template-Based Neural Networks | Uses a neural network to rank a list of candidate products generated by applying a set of reaction templates to the reactants. | Prioritizing likely reaction outcomes from a set of plausible transformations. | nih.gov |

| Graph Neural Networks (GNNs) | Represents molecules as graphs and uses deep learning to predict quantitative outcomes like yield or stereoselectivity. Often combined with active learning. | Identifying optimal reaction conditions (catalyst, solvent, etc.) for a desired transformation. | nih.gov |

| Electron-Based ML Models | Predicts reaction outcomes by modeling the underlying electron movements (arrow-pushing). | Discovering novel reactivity and understanding reaction mechanisms for new transformations. | arxiv.org |

Emerging Research Frontiers and Future Directions for 2 Dimethoxymethyl Aniline

Development of Highly Selective and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry has led to significant interest in developing environmentally benign methods for synthesizing 2-(Dimethoxymethyl)aniline and its derivatives. ijsetpub.comsphinxsai.com Traditional synthesis often involves harsh conditions and the use of hazardous reagents. sphinxsai.com Current research is focused on overcoming these limitations by exploring alternative catalysts, safer solvents, and more atom-economical approaches. ijsetpub.comraijmr.com

One area of focus is the use of biocatalysts, such as enzymes, which can facilitate reactions under mild conditions with high selectivity, thereby reducing energy consumption and waste generation. ijsetpub.com Another promising avenue is the application of green electrochemical synthesis, which often utilizes water as a solvent and avoids corrosive acids and toxic reagents. researchgate.net The principles of green chemistry, such as maximizing atom economy, are being applied to evaluate and improve the efficiency of chemical transformations. sphinxsai.com For instance, replacing hazardous reagents like acetic anhydride (B1165640) with greener alternatives is a key objective. sphinxsai.com The selection of environmentally friendly solvents, such as water, supercritical fluids, and ionic liquids, is also a critical aspect of developing sustainable synthetic protocols. ijsetpub.com

Table 1: Comparison of Conventional and Green Synthesis Approaches

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Reagents | Often hazardous (e.g., acetic anhydride, strong acids) sphinxsai.com | Benign alternatives, biocatalysts, electrochemical methods ijsetpub.comresearchgate.net |

| Solvents | Often volatile organic compounds researchgate.net | Water, supercritical fluids, ionic liquids ijsetpub.com |

| Conditions | Often harsh (high temperature/pressure) | Mild conditions (room temperature, atmospheric pressure) ijsetpub.com |

| Waste | Significant byproduct generation sphinxsai.com | Minimized waste, high atom economy sphinxsai.com |

| Selectivity | Can be low, leading to mixtures of products prepchem.com | High selectivity, reducing purification needs ijsetpub.com |

Exploration of Novel Heterocyclic Scaffolds and Chemical Space Expansion

This compound serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and materials science. smolecule.comnih.gov The unique reactivity of the dimethoxymethyl group and the aniline (B41778) moiety allows for the construction of diverse and complex molecular architectures. smolecule.comlookchem.com

Researchers are actively exploring new synthetic routes to expand the chemical space accessible from this compound. This includes its use in creating novel benzimidazoles, quinolines, and other fused heterocyclic systems. thieme-connect.comlookchem.comderpharmachemica.com For example, it can be used to synthesize indole-3-carboxylic esters through palladium-catalyzed reactions. lookchem.com The incorporation of this compound into these scaffolds can modulate their biological and pharmacological properties, leading to the discovery of new drug candidates with applications as anti-fungal, anti-cancer, and anti-inflammatory agents. nih.govsemanticscholar.org The synthesis of novel azo dyes incorporating heterocyclic moieties derived from aniline derivatives is another area of active investigation. nih.gov

Integration with Flow Chemistry and Automation in Synthesis

The integration of flow chemistry and automation is revolutionizing the synthesis of this compound and its derivatives, offering significant advantages in terms of efficiency, safety, and scalability. smolecule.comnih.gov Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. vapourtec.comnih.gov

Flow chemistry enables the safe handling of hazardous reagents and intermediates by minimizing their accumulation in the reactor. vapourtec.combeilstein-journals.org This is particularly relevant for reactions involving potentially explosive intermediates like diazonium salts, which can be generated and consumed in situ. researchgate.net The enhanced heat and mass transfer in microreactors can accelerate reaction rates, often allowing for reactions to be performed at elevated temperatures without compromising safety. vapourtec.comnih.gov Automated synthesis platforms, which can integrate reaction execution, work-up, and purification, further enhance throughput and efficiency, making them ideal for the rapid generation of compound libraries for drug discovery and lead optimization. nih.govemolecules.com The modular nature of these systems allows for flexible and reconfigurable workflows to meet specific synthetic needs. nih.gov

Table 2: Advantages of Flow Chemistry in the Synthesis of Aniline Derivatives

| Advantage | Description |

| Enhanced Safety | Minimizes the volume of hazardous materials at any given time, reducing the risk of accidents. vapourtec.com |

| Precise Control | Allows for tight control over reaction parameters, leading to higher reproducibility and selectivity. researchgate.net |

| Improved Efficiency | Faster reaction times and higher yields due to superior heat and mass transfer. vapourtec.combeilstein-journals.org |

| Scalability | Reactions can be readily scaled up by running the flow reactor for longer periods. beilstein-journals.org |

| Automation | Amenable to automation, enabling high-throughput synthesis and optimization. nih.govemolecules.com |

Advanced In-Situ Spectroscopic and Spectrometric Monitoring of Reactions

Real-time monitoring of chemical reactions involving this compound is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and control. Advanced in-situ spectroscopic and spectrometric techniques are increasingly being employed for this purpose.

Techniques such as electronic absorption spectroscopy are highly sensitive for tracking the changes in chemical species during a reaction. acs.org For example, it can be used to monitor the protonation of aniline and the formation of acetals in the presence of an acid catalyst. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, with in-situ irradiation, allows for the study of photo-induced reactions and the characterization of transient intermediates. researchgate.net The ability to monitor reactions in real-time provides valuable kinetic data and insights into the reaction pathways, which can be used to optimize reaction conditions for improved yield and selectivity. acs.org These Process Analytical Technologies (PAT) are becoming indispensable tools in modern chemical process development.

Synergistic Approaches Combining Experimental and Computational Methodologies

The combination of experimental and computational chemistry offers a powerful approach to accelerate the discovery and development of new synthetic methods and molecules involving this compound. lookchem.com Computational studies, such as Density Functional Theory (DFT) calculations, can provide deep insights into reaction mechanisms, stereoselectivity, and regioselectivity. lookchem.com

For instance, computational modeling has been used to elucidate the mechanism of palladium-catalyzed reactions involving 2-alkynylaniline derivatives, supporting a pathway that involves the formation of a high-valent palladium intermediate. lookchem.com This understanding can guide the design of more efficient catalysts and the optimization of reaction conditions. Molecular modeling can also be used to predict the reactivity of different substrates and to rationalize unexpected experimental outcomes. researchgate.net The synergy between experimental and computational approaches allows for a more rational and efficient exploration of chemical reactivity, ultimately leading to the faster development of novel and useful chemical transformations. lookchem.comunimi.it

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(Dimethoxymethyl)aniline, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-aminobenzyl alcohol with methylating agents (e.g., dimethyl sulfate) under alkaline conditions (K₂CO₃ in DMF) can introduce the dimethoxymethyl group . Key parameters include temperature (60–80°C optimal), solvent polarity (DMF enhances reactivity), and stoichiometric ratios (1:1.2 amine:methylating agent). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm), methoxy groups as singlets (δ 3.2–3.5 ppm), and the methylene bridge (CH₂) as a triplet (δ 4.1–4.3 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 181.1 (C₉H₁₃NO₂). Fragmentation patterns (e.g., loss of –OCH₃ groups) validate substituents .

- HPLC : Retention time comparison with standards (C18 column, acetonitrile/water mobile phase) ensures purity .

Q. What safety protocols are critical when handling this compound?

- Risk Mitigation : Use fume hoods (volatility risk), nitrile gloves (skin irritation), and avoid metal catalysts (risk of exothermic decomposition). Toxicity data from analogues (e.g., 2,6-dimethylaniline) suggest acute oral LD₅₀ >500 mg/kg; chronic exposure requires monitoring for hepatotoxicity .

Advanced Research Questions

Q. How can researchers optimize reaction pathways to minimize by-products like quinones or oxidized derivatives?

- Strategy :

- Inert Atmosphere : Use N₂/Ar to prevent oxidation of the aniline group .

- Catalyst Screening : Pd/C or Cu(I) catalysts reduce side reactions (e.g., C–N coupling vs. oxidation) .

- Kinetic Control : Lower temperatures (40–50°C) and shorter reaction times (<6 hrs) suppress thermodynamically favored by-products .

Q. What spectroscopic techniques resolve ambiguities in distinguishing regioisomers of substituted anilines?

- Case Study : For this compound vs. 4-substituted isomers:

- ¹³C NMR : The methoxy carbons in the 2-position show distinct coupling with adjacent aromatic carbons (J = 8–10 Hz) .

- IR Spectroscopy : Stretching frequencies for N–H (3350 cm⁻¹) and C–O (1250 cm⁻¹) vary with substituent position .

- X-ray Crystallography : Resolves crystal packing differences; 2-substituted derivatives exhibit planar geometry vs. non-planar 4-isomers .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Approach :

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to calculate Fukui indices, identifying nucleophilic sites (e.g., para to –NH₂ for electrophilic attack) .

- MD Simulations : Solvent effects (e.g., DMF vs. THF) on reaction barriers can be modeled using COSMO-RS .

Q. What strategies address contradictory biological activity data in enzyme inhibition studies?

- Troubleshooting :

- Binding Assays : Use fluorescence quenching (e.g., tryptophan residues in enzymes) to compare binding constants (Kd) across studies .

- Molecular Docking : AutoDock Vina predicts binding poses; discrepancies may arise from protonation states of the –NH₂ group at physiological pH .

- Metabolite Screening : LC-MS/MS identifies if observed activity stems from parent compound or oxidation products (e.g., quinones) .

Q. How can this compound be functionalized for material science applications (e.g., conductive polymers)?

- Functionalization Routes :

- Polymerization : Oxidative polymerization (FeCl₃ in CHCl₃) yields polyaniline derivatives; methoxy groups enhance solubility in organic solvents .

- Crosslinking : React with diisocyanates (e.g., HDI) to form urethane linkages, improving thermal stability (TGA data shows degradation >250°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.